
5-(Trimethylsilyl)decan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trimethylsilyl)decan-4-one is an organic compound characterized by the presence of a trimethylsilyl group attached to a decan-4-one backbone. The trimethylsilyl group, consisting of three methyl groups bonded to a silicon atom, is known for its chemical inertness and large molecular volume, making it useful in various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trimethylsilyl)decan-4-one typically involves the introduction of the trimethylsilyl group to the decan-4-one structure. One common method is the reaction of decan-4-one with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as described above. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Trimethylsilyl)decan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-(Trimethylsilyl)decan-4-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl ethers and other derivatives.
Biology: Employed in the study of enzyme-catalyzed reactions involving silyl groups.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Trimethylsilyl)decan-4-one involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group for hydroxyl and amino groups, preventing unwanted side reactions during chemical synthesis. Additionally, the compound’s large molecular volume can influence its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethylsilane: A compound with a similar trimethylsilyl group but different backbone structure.
Trimethylsilyl chloride: A reagent used to introduce the trimethylsilyl group into other molecules.
Uniqueness
5-(Trimethylsilyl)decan-4-one is unique due to its specific combination of the trimethylsilyl group and the decan-4-one backbone. This combination imparts distinct chemical properties, such as increased volatility and stability, making it valuable in various applications .
Propriétés
Numéro CAS |
60366-68-9 |
|---|---|
Formule moléculaire |
C13H28OSi |
Poids moléculaire |
228.45 g/mol |
Nom IUPAC |
5-trimethylsilyldecan-4-one |
InChI |
InChI=1S/C13H28OSi/c1-6-8-9-11-13(15(3,4)5)12(14)10-7-2/h13H,6-11H2,1-5H3 |
Clé InChI |
XMEPNFZEHQPZKE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C(=O)CCC)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



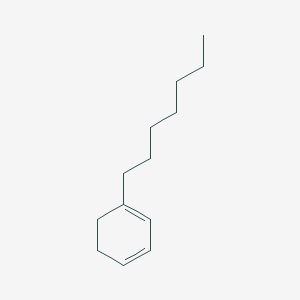
![Ethyl {3-chloro-4-[(1,3-thiazol-2-yl)amino]phenyl}acetate](/img/structure/B14598239.png)
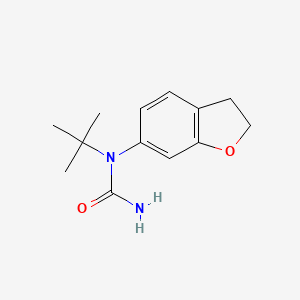
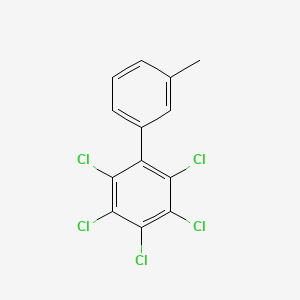
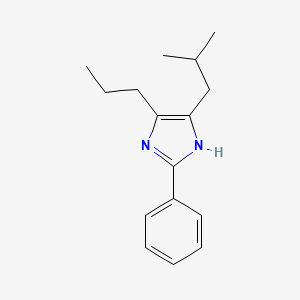
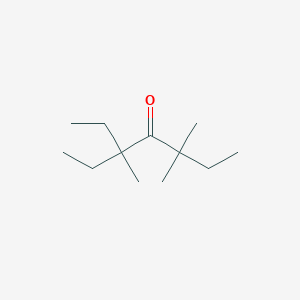
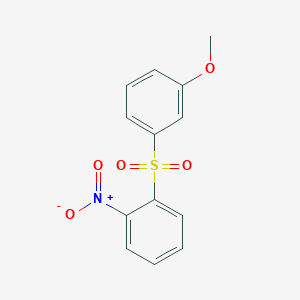
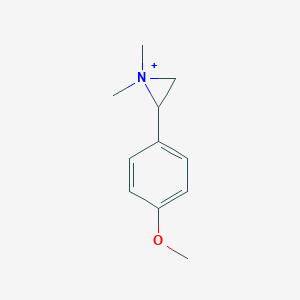
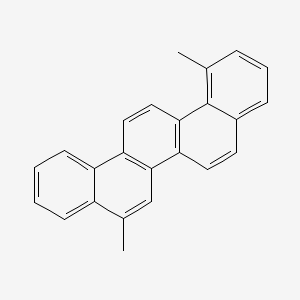
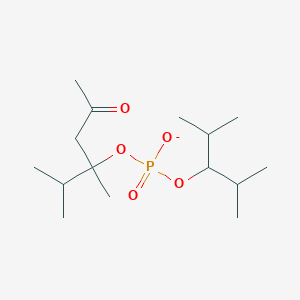
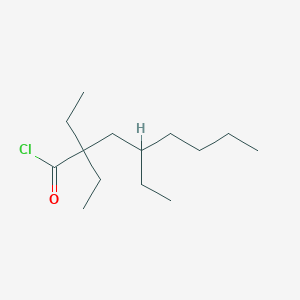
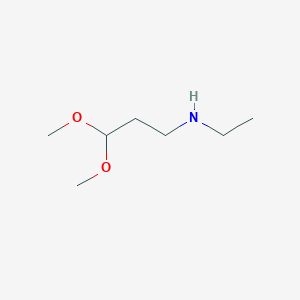
![Benzenesulfonic acid, 4-[(methoxycarbonyl)amino]-](/img/structure/B14598314.png)
